An In-depth Technical Guide to the Chemical Properties of 1-Methyl-1H-indazole-3-carbonitrile
An In-depth Technical Guide to the Chemical Properties of 1-Methyl-1H-indazole-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Heterocyclic Synthon
1-Methyl-1H-indazole-3-carbonitrile stands as a molecule of significant interest within the landscape of medicinal chemistry and organic synthesis. While direct and extensive literature on this specific nitrile derivative is notably scarce, its structural architecture, featuring the privileged indazole scaffold, positions it as a valuable synthon for the construction of complex, biologically active molecules. The indazole ring system is a cornerstone in numerous pharmaceutical agents, recognized for its ability to modulate the activity of various enzymes and receptors, particularly kinases.
This guide provides a comprehensive technical overview of 1-Methyl-1H-indazole-3-carbonitrile, navigating the current information landscape by drawing upon established chemical principles and data from closely related, well-documented analogues. Its structural cousins, 1-methyl-1H-indazole-3-carboxylic acid and its corresponding methyl ester, are key intermediates in the synthesis of high-profile drugs, most notably the 5-HT3 receptor antagonist Granisetron, used to prevent chemotherapy-induced nausea and vomiting.[1] By understanding the chemistry of these precursors, we can logically infer and project the properties and potential of the title nitrile compound.
This document will delve into its plausible synthetic pathways, predict its spectroscopic signature, explore its chemical reactivity, and discuss its potential applications, providing researchers with a foundational understanding to leverage this compound in their discovery and development programs.
I. Physicochemical and Structural Properties
Table 1: Core Properties of 1-Methyl-1H-indazole-3-carbonitrile and a Related Analogue
| Property | 1-Methyl-1H-indazole-3-carbonitrile (Target Compound) | 1-Methyl-1H-indazole-3-carboxylic acid (Reference Analogue) |
| Molecular Formula | C₉H₇N₃ | C₉H₈N₂O₂ |
| Molecular Weight | 157.17 g/mol | 176.17 g/mol [2] |
| CAS Number | 16295-27-9 (Predicted/Unverified) | 50890-83-0 |
| Appearance | Predicted: White to off-white crystalline solid | Off-white solid[3] |
| Calculated Exact Mass | 157.0640 Da | 176.0586 Da[2] |
| Calculated XLogP3 | 1.8 | 1.7 |
| Calculated H-Bond Donors | 0 | 1 |
| Calculated H-Bond Acceptors | 3 | 3 |
| Safety Hazards | Data Not Available. General caution for nitriles advised. | Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[3] |
Note: Predicted properties are computationally derived and should be used as estimates pending experimental verification.
II. Synthesis and Manufacturing Pathways
A definitive, published protocol for the synthesis of 1-Methyl-1H-indazole-3-carbonitrile is not currently available. However, based on established synthetic transformations, a highly plausible and efficient route can be designed starting from the well-documented and commercially available 1-methyl-1H-indazole-3-carboxylic acid. This proposed pathway involves two key transformations: amidation followed by dehydration.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of 1-Methyl-1H-indazole-3-carbonitrile.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of 1-Methyl-1H-indazole-3-carboxamide
This step involves the conversion of the carboxylic acid to an intermediate acid chloride, which is then reacted with ammonia to form the primary amide.
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Acid Chloride Formation: To a stirred solution of 1-methyl-1H-indazole-3-carboxylic acid (1.0 equiv) in an inert solvent such as dichloromethane (DCM) or toluene, add oxalyl chloride (1.2 equiv) or thionyl chloride (1.2 equiv) dropwise at 0 °C. Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Solvent Removal: Once the reaction is complete, remove the solvent and excess reagent under reduced pressure to yield the crude 1-methyl-1H-indazole-3-carbonyl chloride. This intermediate is typically used immediately without further purification.
-
Amidation: Dissolve the crude acid chloride in an inert solvent like DCM and add it dropwise to a cooled (0 °C) concentrated solution of aqueous ammonium hydroxide or a solution of ammonia in an organic solvent.
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Work-up and Isolation: Stir the reaction mixture for 1-2 hours, allowing it to warm to room temperature. The resulting solid precipitate can be collected by filtration, washed with water and a cold organic solvent (e.g., diethyl ether), and dried under vacuum to yield 1-methyl-1H-indazole-3-carboxamide.
Step 2: Dehydration of 1-Methyl-1H-indazole-3-carboxamide to 1-Methyl-1H-indazole-3-carbonitrile
The conversion of a primary amide to a nitrile is a standard dehydration reaction. A modern and mild method utilizes cyanuric chloride and DMF.[3]
-
Reaction Setup: Suspend the 1-methyl-1H-indazole-3-carboxamide (1.0 equiv) in DMF at room temperature.
-
Reagent Addition: In a separate flask, prepare a solution of cyanuric chloride (0.5 equiv) in a solvent such as methyl tert-butyl ether (MTBE) or acetonitrile. Add this solution dropwise to the amide suspension over 15-20 minutes.
-
Reaction Progression: Stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching and Extraction: Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate or sodium carbonate. Extract the aqueous phase multiple times with an organic solvent like ethyl acetate or MTBE.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the pure 1-Methyl-1H-indazole-3-carbonitrile.
III. Spectroscopic Characterization (Predicted)
No experimental spectra for 1-Methyl-1H-indazole-3-carbonitrile are publicly available. The following data is predicted based on the analysis of its parent compound, 1H-indazole-3-carbonitrile,[4] and general principles of spectroscopy.
Table 2: Predicted Spectroscopic Data for 1-Methyl-1H-indazole-3-carbonitrile
| Technique | Predicted Features |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~ 8.1-8.2 ppm (d, 1H, Ar-H); δ ~ 7.4-7.6 ppm (m, 3H, Ar-H); δ ~ 4.1-4.2 ppm (s, 3H, N-CH₃). The downfield shift of the proton at position 4 is expected due to the anisotropic effect of the nitrile group. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~ 140-145 ppm (Ar-C); δ ~ 120-130 ppm (4 Ar-CH signals); δ ~ 115-118 ppm (-C≡N); δ ~ 108-112 ppm (Ar-C); δ ~ 35-37 ppm (N-CH₃). The carbon attached to the nitrile group is expected to be significantly shielded. |
| FT-IR (KBr, cm⁻¹) | ν ~ 2220-2240 cm⁻¹ (strong, sharp C≡N stretch); ν ~ 3050-3150 cm⁻¹ (aromatic C-H stretch); ν ~ 1600-1620 cm⁻¹ (C=N stretch); ν ~ 1450-1580 cm⁻¹ (aromatic C=C stretches). |
| Mass Spectrometry (EI) | M⁺ at m/z = 157. A key fragmentation would likely be the loss of HCN (m/z = 130). |
IV. Chemical Reactivity and Synthetic Utility
The reactivity of 1-Methyl-1H-indazole-3-carbonitrile is governed by two main components: the aromatic indazole ring and the electrophilic nitrile functional group.
Reactions of the Nitrile Group
The carbon atom of the nitrile group is electrophilic and susceptible to nucleophilic attack.[5] This allows for a range of valuable transformations:
-
Hydrolysis: Under acidic or basic conditions, the nitrile can be fully hydrolyzed to the corresponding 1-methyl-1H-indazole-3-carboxylic acid, or partially hydrolyzed to the 1-methyl-1H-indazole-3-carboxamide.[6] This reactivity provides a synthetic link back to its common precursors.
-
Reduction: The nitrile can be reduced to a primary amine, 1-(1-methyl-1H-indazol-3-yl)methanamine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation.[7] Milder reagents can potentially yield the corresponding aldehyde. This opens pathways to a new class of substituted indazole derivatives.
-
Organometallic Addition: Grignard reagents or organolithium reagents can add to the nitrile to form an intermediate imine, which upon aqueous workup yields a ketone.[7] This allows for the direct attachment of new carbon-based side chains at the 3-position.
-
Cycloadditions: The nitrile group can participate in cycloaddition reactions to form various five-membered heterocyclic rings, such as tetrazoles (with azides) or oxadiazoles, further expanding the synthetic diversity.[8]
Caption: Key transformations of the nitrile group in 1-Methyl-1H-indazole-3-carbonitrile.
Reactions of the Indazole Ring
The indazole ring itself can undergo reactions, typically electrophilic aromatic substitution. The directing effects of the fused pyrazole ring and the electron-withdrawing nitrile group would likely direct incoming electrophiles to the 5- or 6-positions of the benzene ring.
V. Potential Applications in Drug Discovery
Given its structural motifs, 1-Methyl-1H-indazole-3-carbonitrile is a compound of high potential for medicinal chemists.
-
Scaffold for Kinase Inhibitors: The indazole core is a well-established "hinge-binding" motif in many ATP-competitive kinase inhibitors. The nitrile group can serve as a versatile synthetic handle to introduce various side chains designed to target specific pockets within the kinase active site.
-
Intermediate for Bioactive Molecules: As a precursor to amines, amides, ketones, and other heterocycles, this compound is a gateway to diverse chemical libraries for high-throughput screening. The primary amine derived from its reduction is a particularly valuable intermediate for further functionalization.
-
Synthetic Cannabinoid Research: Several synthetic cannabinoids feature a 1H-indazole-3-carboxamide core.[9] The nitrile could potentially be used to synthesize novel analogs or serve as a precursor in this field of research.
VI. Conclusion and Future Outlook
1-Methyl-1H-indazole-3-carbonitrile represents a molecule with considerable untapped potential. While it remains a sparsely documented compound in its own right, its chemical properties can be confidently predicted through the lens of its well-studied analogues and the fundamental principles of organic chemistry. Its value lies not in a known biological activity, but in its versatility as a building block. The reactive nitrile handle, coupled with the pharmaceutically validated indazole core, makes it an attractive starting point for the synthesis of novel compounds targeting a wide range of biological targets. As the demand for novel kinase inhibitors and other complex heterocyclic drugs continues to grow, it is likely that synthons such as 1-Methyl-1H-indazole-3-carbonitrile will move from the periphery of chemical space to become valuable tools in the arsenal of the drug discovery scientist. Further experimental validation of its synthesis, reactivity, and properties is warranted and will undoubtedly unlock new avenues for innovation.
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